4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate
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Overview
Description
4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, an oxofuran ring, and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-acetylfuran.
Formation of Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with 2-acetylfuran in the presence of a base such as sodium hydroxide to form an intermediate chalcone.
Cyclization: The intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the oxofuran ring.
Acetylation: The final step involves the acetylation of the phenyl group using acetic anhydride and a catalyst like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxofuran ring to a dihydrofuran or tetrahydrofuran ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Dihydrofuran or tetrahydrofuran derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting inflammation or cancer.
Materials Science: Its unique structural features make it a candidate for use in organic electronics or as a building block for advanced materials.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, potentially leading to new insights into enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It could inhibit key enzymes in the arachidonic acid pathway or interfere with signaling pathways like the MAPK/ERK pathway, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-[5-(4-bromophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate
- 4-{(E)-[5-(4-fluorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate
- 4-{(E)-[5-(4-methylphenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate
Uniqueness
4-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}phenyl acetate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
[4-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-12(21)23-17-8-2-13(3-9-17)10-15-11-18(24-19(15)22)14-4-6-16(20)7-5-14/h2-11H,1H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKZBGNMWVSVHQY-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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